molecular formula C12H19NO3 B11759482 tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate CAS No. 736181-19-4

tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate

Cat. No.: B11759482
CAS No.: 736181-19-4
M. Wt: 225.28 g/mol
InChI Key: VPPNEYDCDGNCQV-ULKQDVFKSA-N
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Description

Rel-tert-butyl (1R,3s,5S)-3-hydroxy-8-azabicyclo[321]oct-6-ene-8-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl group, a hydroxy group, and an azabicyclo moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-tert-butyl (1R,3s,5S)-3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of a suitable precursor to form the azabicyclo structure, followed by the introduction of the tert-butyl and hydroxy groups under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of rel-tert-butyl (1R,3s,5S)-3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Rel-tert-butyl (1R,3s,5S)-3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to modify the azabicyclo structure.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction may lead to the formation of a more saturated bicyclic compound.

Scientific Research Applications

Rel-tert-butyl (1R,3s,5S)-3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rel-tert-butyl (1R,3s,5S)-3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and azabicyclo groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Rel-tert-butyl (1R,3s,5S)-3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the functional groups attached to the azabicyclo moiety. The presence of different functional groups can significantly impact their chemical reactivity, biological activity, and potential applications, highlighting the uniqueness of rel-tert-butyl (1R,3s,5S)-3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate.

Properties

CAS No.

736181-19-4

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-8-4-5-9(13)7-10(14)6-8/h4-5,8-10,14H,6-7H2,1-3H3/t8-,9+,10?

InChI Key

VPPNEYDCDGNCQV-ULKQDVFKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC(C[C@H]1C=C2)O

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(CC1C=C2)O

Origin of Product

United States

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